Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
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Description
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H16N2O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in
Biological Activity
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article outlines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C15H17N2O3 with a molecular weight of approximately 272.30 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. This structural framework is significant as it influences the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Bacillus subtilis | Moderate |
Staphylococcus aureus | High |
Escherichia coli | Low |
The mechanism of action appears to involve inhibition of specific enzymes crucial for microbial growth, thereby demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:
These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the effects of this compound on human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, leading to increased apoptosis markers compared to untreated controls . -
Evaluation of Antimicrobial Properties :
Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus. The results indicated a high activity level, suggesting its potential use in developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Properties
IUPAC Name |
ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXPLJLCFRKSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554092 |
Source
|
Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-99-3 |
Source
|
Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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